molecular formula C16H15NO3 B6378693 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% CAS No. 1261986-92-8

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%

Cat. No. B6378693
CAS RN: 1261986-92-8
M. Wt: 269.29 g/mol
InChI Key: SPTXUBGDHZDORR-UHFFFAOYSA-N
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Description

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% (abbreviated as 5-3-DMACFP) is a chemical compound that is used in various scientific research applications due to its unique properties. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 115 °C. 5-3-DMACFP is a derivative of phenol and has a broad range of applications in pharmaceutical, industrial and agricultural research.

Scientific Research Applications

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has a wide range of applications in scientific research, including in the fields of organic synthesis, drug delivery, and biochemistry. It is used as a reagent in organic synthesis to form carbon-carbon bonds and as a catalyst in the synthesis of various compounds. In drug delivery, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is used to improve the solubility and bioavailability of drugs. In biochemistry, it is used to study the interactions between proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is related to its ability to form carbon-carbon bonds. The reaction of phenol with dimethylaminocarbonyl chloride results in the formation of an intermediate product, 5-3-dimethylaminocarbonylphenol. This intermediate product is then reacted with formaldehyde to form 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%. The reaction is catalyzed by sodium hydroxide, which helps to form the carbon-carbon bonds.
Biochemical and Physiological Effects
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as lipases. Additionally, 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

The use of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to synthesize. Additionally, it is soluble in organic solvents, making it easy to work with. The main limitation of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% is its toxicity; it should be handled with caution and appropriate safety measures should be taken when working with it.

Future Directions

There are several potential future directions for the use of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%. It could be used as a reagent in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used to study the interactions between proteins and other biomolecules. It could also be used in drug delivery systems to improve the solubility and bioavailability of drugs. Furthermore, it could be used to study the effects of enzymes on drug metabolism. Finally, it could be used to study the anti-inflammatory and anti-oxidant effects of 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%.

Synthesis Methods

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95% can be synthesized through a two-step reaction process. The first step involves the reaction of phenol with dimethylaminocarbonyl chloride in the presence of pyridine to form the intermediate product 5-3-dimethylaminocarbonylphenol. This intermediate product is then reacted with formaldehyde in the presence of sodium hydroxide to form 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol, 95%. The reaction is carried out in an inert atmosphere and the product is recrystallized from aqueous ethanol.

properties

IUPAC Name

3-(4-formyl-3-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(20)13-5-3-4-11(8-13)12-6-7-14(10-18)15(19)9-12/h3-10,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXUBGDHZDORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685290
Record name 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol

CAS RN

1261986-92-8
Record name 4'-Formyl-3'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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